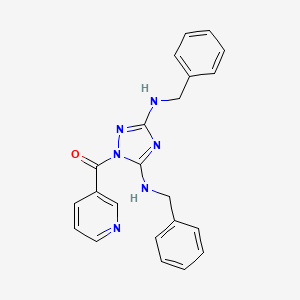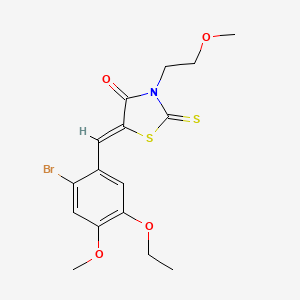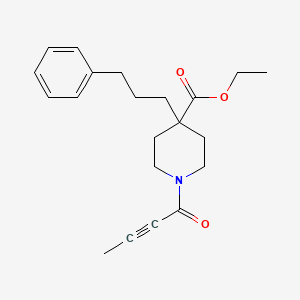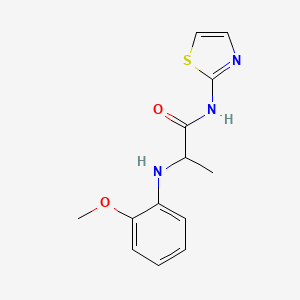
N,N'-dibenzyl-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazole-3,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-dibenzyl-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazole-3,5-diamine, commonly known as DBT, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. DBT has been found to possess a wide range of biological activities, making it a promising candidate for drug development and other research applications.
作用机制
The mechanism of action of DBT is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. DBT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of protein kinase C, an enzyme involved in various cellular processes, including cell growth and differentiation. DBT has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects:
DBT has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. DBT also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. DBT has also been shown to possess neuroprotective activity by reducing neuronal damage and inflammation.
实验室实验的优点和局限性
DBT has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for research purposes. It exhibits potent biological activities, making it a promising candidate for drug development. However, DBT also has some limitations. Its mechanism of action is not fully understood, making it difficult to optimize its activity. It also exhibits cytotoxicity at higher concentrations, limiting its use in some experiments.
未来方向
There are several future directions for research on DBT. One potential area of research is the optimization of its activity through structure-activity relationship studies. Another area of research is the development of DBT-based drugs for the treatment of cancer and other diseases. DBT can also be used as a tool to study various cellular processes, including cell cycle regulation and apoptosis. Finally, DBT can be used in material science for the development of nanomaterials and other advanced materials.
合成方法
DBT can be synthesized through various methods, including the reaction of 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-amine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified through column chromatography or recrystallization to obtain pure DBT.
科学研究应用
DBT has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess potent antitumor, anti-inflammatory, and antimicrobial activities. DBT has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. DBT has also been found to possess antimicrobial activity against various bacterial and fungal strains.
属性
IUPAC Name |
[3,5-bis(benzylamino)-1,2,4-triazol-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-20(19-12-7-13-23-16-19)28-22(25-15-18-10-5-2-6-11-18)26-21(27-28)24-14-17-8-3-1-4-9-17/h1-13,16H,14-15H2,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTNXMGVYPSBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN(C(=N2)NCC3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)
![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![N-methyl-N'-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-N-(pyridin-2-ylmethyl)urea](/img/structure/B4921471.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4921478.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![2-(2-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4921496.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B4921503.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B4921505.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4921507.png)

![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)